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molecular formula C9H8FNO B8764822 4-Fluoro-2-methoxy-5-methylbenzonitrile CAS No. 314298-16-3

4-Fluoro-2-methoxy-5-methylbenzonitrile

Cat. No. B8764822
M. Wt: 165.16 g/mol
InChI Key: AGPGMMDCEXORHU-UHFFFAOYSA-N
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Patent
US07189749B2

Procedure details

A solution of 1-bromo-4-fluoro-2-methoxy-5-methyl-benzene (5.0 g, 22.8 mmol) in DMF (100 mL, 0.2 M) was treated with CuCN (4.7 g, 52.5 mmol). Equipped with a reflux condenser, the reaction was heated to 160° C. for 20 h. After cooling to room temperature, the solution was poured into a 2 L Erlenmeyer flask. ethyl acetate (400 mL), saturated aq LiCl (100 mL), 1N HCl (100 mL), 11 g of iron (III) chloride hexahydrate, and 15 mL of concd HCl was added to the solution. This green mixture was heated at 70° C. for 2 h (or until emulsion dissipated). After cooling to room temperature, the mixture was poured into a separatory funnel and extracted with ethyl acetate (600 mL total). The combined organics were washed with 1N HCl (200 mL), saturated aq LiCl (2×200 mL), and saturated aq NaCl (100 mL). The organic layer was dried over Na2SO4, filtered, and concentrated under reduced pressure. The resulting powder was dissolved in ethyl acetate (50 mL) and washed with saturated aq LiCl (3×30 mL), dried over Na2SO4, filtered, and concentrated under reduced to afford 4-fluoro-2-methoxy-5-methyl-benzonitrile (3.25 g, 86%) as a beige powder: mp 99–101° C.; Rf 0.53 (30% ethyl acetate in heptane); 1H NMR (CDCl3, 300 MHz) δ 7.39 (d, J=8.1 Hz, 1 H), 6.65 (d, J=11.1 Hz, 1 H), 3.89 (d, J=0.9 Hz, 3 H), 2.21 (s, 3 H); Anal. calcd for C9H8FNO: C, 65.45; H, 4.88. Found C, 65.17; H, 4.97.
Quantity
5 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
11 g
Type
catalyst
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([F:9])=[CH:4][C:3]=1[O:10][CH3:11].[C:12]([Cu])#[N:13].[Li+].[Cl-].Cl>CN(C=O)C.O.O.O.O.O.O.[Fe](Cl)(Cl)Cl.C(OCC)(=O)C>[F:9][C:5]1[C:6]([CH3:8])=[CH:7][C:2]([C:12]#[N:13])=[C:3]([O:10][CH3:11])[CH:4]=1 |f:2.3,6.7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)C)F)OC
Name
CuCN
Quantity
4.7 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[Li+].[Cl-]
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
11 g
Type
catalyst
Smiles
O.O.O.O.O.O.[Fe](Cl)(Cl)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
ADDITION
Type
ADDITION
Details
the solution was poured into a 2 L Erlenmeyer flask
TEMPERATURE
Type
TEMPERATURE
Details
This green mixture was heated at 70° C. for 2 h (or until emulsion dissipated)
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
ADDITION
Type
ADDITION
Details
the mixture was poured into a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (600 mL total)
WASH
Type
WASH
Details
The combined organics were washed with 1N HCl (200 mL), saturated aq LiCl (2×200 mL), and saturated aq NaCl (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting powder was dissolved in ethyl acetate (50 mL)
WASH
Type
WASH
Details
washed with saturated aq LiCl (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C#N)C=C1C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.25 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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